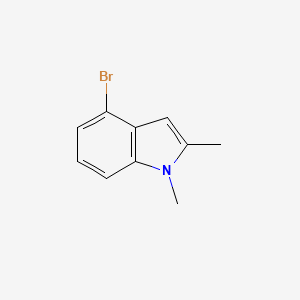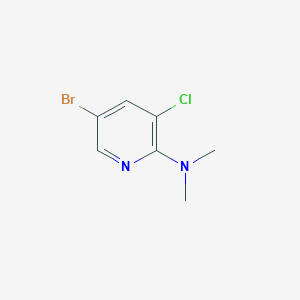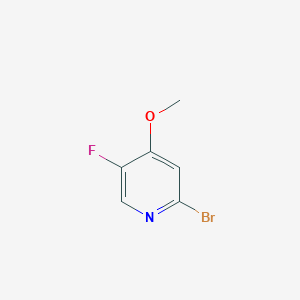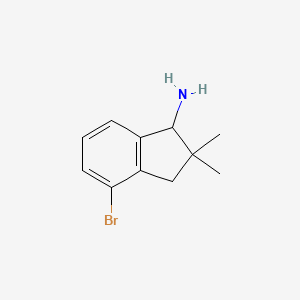
4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine is a heterocyclic compound that is widely used in the synthesis of various pharmaceuticals and other compounds. It is a colorless, crystalline solid with a melting point of 116-118°C. It is an important intermediate in the synthesis of various drugs and other compounds, and has a wide range of applications in the pharmaceutical and biotechnology industries.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Catalysis
The use of compounds similar to 4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine in chemical synthesis is well-documented. For instance, Baumstark and Chrisope (1981) described the oxidation of amines and sulfides to produce amine oxides and sulfoxides, demonstrating the role of similar compounds in chemical reactions (Baumstark & Chrisope, 1981). Additionally, Reddy et al. (2014) highlighted an efficient green synthesis of dimethyl (2,3-dihydro-1H-inden-6-ylamino) (substituted) methylphosphonates, showcasing the potential for environmental-friendly chemical processes (Reddy, G. S. Reddy, & Jeong, 2014).
Pharmacological Research
While avoiding specific drug use and dosage details, it's noteworthy that similar compounds have been explored in pharmacological contexts. For example, Conti et al. (1996) synthesized derivatives that showed potential as trypanocide agents (Conti et al., 1996). Additionally, Yamada et al. (2010) investigated novel phosphorus heterocycles for their anti-proliferative effects, highlighting the therapeutic potential of such compounds (Yamada et al., 2010).
Analytical Methods
Dabbene et al. (1997) applied second-derivative UV spectrophotometry for determining the stability of a similar compound, illustrating the utility of these compounds in developing analytical methods for drug stability testing (Dabbene, Brinón, & de Bertorello, 1997).
Molecular Interaction Studies
The synthesis and characterization of antipyrine-like derivatives, including studies on molecular interactions and DFT calculations by Saeed et al. (2020), represent another dimension of research application. These studies provide insights into the structural and electronic properties of such compounds (Saeed et al., 2020).
Eigenschaften
IUPAC Name |
4-bromo-2,2-dimethyl-1,3-dihydroinden-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-11(2)6-8-7(10(11)13)4-3-5-9(8)12/h3-5,10H,6,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYMDOGUFQKORX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C1N)C=CC=C2Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



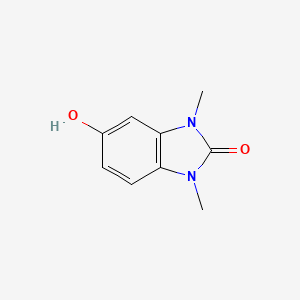
![8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1380699.png)

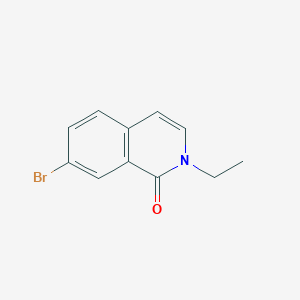
![tert-Butyl [3,4'-bipiperidine]-1'-carboxylate](/img/structure/B1380703.png)
![7-Bromo-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1380704.png)
![2-Methyl-2-[6-(trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B1380706.png)

